![molecular formula C12H18O3 B2944531 Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate CAS No. 2445793-77-9](/img/structure/B2944531.png)

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

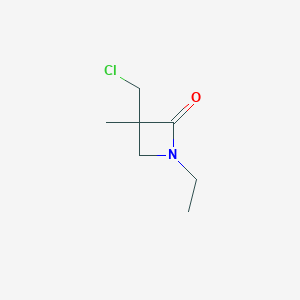

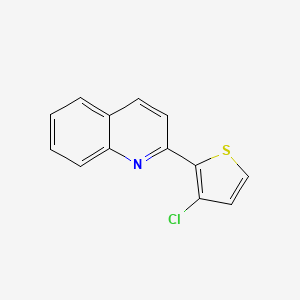

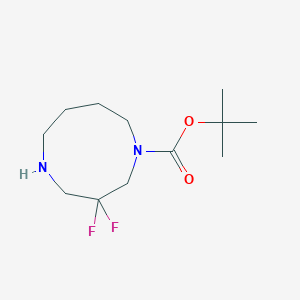

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a chemical compound with the CAS Number: 2445793-77-9 . It has a molecular weight of 210.27 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is 1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a liquid at room temperature . It has a molecular weight of 210.27 . The compound should be stored at temperatures below -10°C .科学的研究の応用

Synthesis of Novel Pharmacophores

This compound serves as a versatile intermediate in the synthesis of novel pharmacophores. Its bifunctional nature allows for selective derivatization on the azetidine and cyclobutane rings, providing a pathway to new compounds that explore chemical spaces complementary to piperidine ring systems . This is particularly valuable in drug discovery, where structural diversity can significantly impact the identification of lead compounds.

Development of CNS Penetrant Antagonists

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is used in synthesizing central nervous system (CNS) penetrant CXCR2 antagonists . These antagonists are potential treatments for CNS demyelinating diseases, showcasing the compound’s role in developing therapeutic agents that can cross the blood-brain barrier.

Expansion of Drug-like Chemical Space

The compound contributes to expanding the drug-like chemical space. By providing a scaffold that is structurally different yet functionally similar to piperidine and piperazine moieties, it aids in the creation of diverse chemical libraries . This expansion is crucial for discovering new leads in pharmaceutical research.

Creation of Bifunctional Synthetic Templates

As a bifunctional synthetic template, Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate facilitates the exploration of underrepresented motifs in drug discovery . It enables the synthesis of compounds with unique structural frameworks, which are essential for the development of drugs with new mechanisms of action.

Structural Surrogate for Piperazine Ring

This compound acts as a structural surrogate for the piperazine ring, offering an alternative to commonly used cyclic amines in medicinal chemistry . This surrogate approach allows researchers to probe the effects of different ring systems on biological activity and pharmacokinetics.

Efficient Synthetic Routes

The development of efficient and scalable synthetic routes to Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate underscores its importance in synthetic chemistry . These routes enable the large-scale production of the compound, which is necessary for its widespread application in research and drug development.

Template for Selective Derivation

The compound provides a convenient entry point for the selective derivation of novel compounds . This characteristic is particularly useful in combinatorial chemistry, where the ability to rapidly generate a variety of derivatives from a single precursor is highly valued.

Accessing Complementary Chemical Space

Lastly, Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate allows access to chemical space that is complementary to traditional small molecule drugs . This access is crucial for identifying unique interactions with biological targets that may not be possible with more conventional structures.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Target of Action

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a synthetic compound with potential pharmaceutical applications . .

Mode of Action

The exact mode of action of Tert-butyl 2-oxospiro[3It is known to be used as a reagent in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .

Result of Action

The molecular and cellular effects of Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-oxospiro[3It is recommended to store the compound in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCZDJIXYWQIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2(C1)CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)

![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)